3-Mercaptohexyl acetate chemical structure and properties
3-Mercaptohexyl acetate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptohexyl acetate (B1210297) is a volatile sulfur-containing organic compound that plays a significant role in the aroma profile of various fruits and fermented beverages, most notably wine.[1] It is characterized by its potent and complex aroma, often described as tropical, fruity, and slightly sulfurous. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 3-mercaptohexyl acetate, as well as its metabolic origins in biological systems.
Chemical Structure and Properties
3-Mercaptohexyl acetate is the acetate ester of 3-mercaptohexan-1-ol. Its chemical structure consists of a six-carbon hexyl chain with a thiol (-SH) group at the third carbon and an acetate group (-OCOCH₃) at the first carbon.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of 3-mercaptohexyl acetate is presented in the table below. These properties are crucial for its handling, analysis, and application in various fields.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆O₂S | [2][3] |
| Molecular Weight | 176.28 g/mol | [1] |
| CAS Number | 136954-20-6 | [2][3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Approximately 186 - 240 °C at 760 mmHg | [4] |
| Density | Approximately 0.991 - 0.996 g/cm³ at 25 °C | [1][4] |
| Refractive Index | Approximately 1.462 - 1.472 at 20 °C | [1][4] |
| Flash Point | Approximately 73 °C (163.4 °F) | [5] |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and organic solvents | [1] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 3-mercaptohexyl acetate.
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Mass Spectrometry (MS): The electron ionization mass spectrum of 3-mercaptohexyl acetate is available in the NIST WebBook.[2][3]
Organoleptic Properties
3-Mercaptohexyl acetate is a potent aroma compound with a low odor threshold. Its sensory profile is complex and contributes significantly to the "tropical" and "fruity" notes in many products.
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Odor: Described as tropical, fruity (passion fruit, grapefruit, guava), with green and sulfurous notes.[4]
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Taste: Characterized by sulfurous, fruity, and savory meaty notes with a tropical fruit aftertaste.
Synthesis and Reactions
The synthesis of 3-mercaptohexyl acetate can be achieved through several routes, most commonly involving the acetylation of 3-mercaptohexan-1-ol.
Representative Synthesis Protocol: Acetylation of 3-Mercaptohexan-1-ol
Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory safety conditions.
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-mercaptohexan-1-ol in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).
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Cool the solution in an ice bath.
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Slowly add an equimolar amount of an acetylating agent (e.g., acetyl chloride) dropwise to the stirred solution.
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Add an equimolar amount of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to the reaction mixture to scavenge the generated acid.
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Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
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Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.
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Purify the crude 3-mercaptohexyl acetate by column chromatography or distillation under reduced pressure.
Metabolic Pathway in Wine Fermentation
3-Mercaptohexyl acetate is not typically present in grape juice but is formed during alcoholic fermentation by the yeast Saccharomyces cerevisiae. It is a secondary metabolite derived from odorless precursors present in the grape must. The formation of 3-mercaptohexyl acetate is a multi-step process involving several key enzymatic reactions.
The pathway begins with the Michael addition of glutathione (B108866) to (E)-2-hexenal, a C6 aldehyde formed from the oxidation of lipids in the grape. This is followed by enzymatic cleavage of the glutathione conjugate and reduction of the aldehyde to an alcohol, resulting in the formation of 3-mercaptohexan-1-ol. The final step is the esterification of 3-mercaptohexan-1-ol with acetyl-CoA, catalyzed by alcohol acetyltransferases.
Experimental Protocols
Analysis of 3-Mercaptohexyl Acetate in Wine by GC-MS
The quantification of 3-mercaptohexyl acetate in a complex matrix like wine requires a sensitive and selective analytical method, typically Gas Chromatography coupled with Mass Spectrometry (GC-MS). Due to its low concentration, a pre-concentration step is usually necessary. Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for this purpose.
Objective: To quantify the concentration of 3-mercaptohexyl acetate in a wine sample.
Materials:
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Wine sample
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Sodium chloride
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Internal standard (e.g., a deuterated analog of 3-mercaptohexyl acetate)
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SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
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20 mL headspace vials with magnetic screw caps (B75204) and septa
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Heater-stirrer or water bath
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GC-MS system with a suitable capillary column (e.g., polar or mid-polar)
Procedure:
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Sample Preparation:
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Pipette 10 mL of the wine sample into a 20 mL headspace vial.
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Add a known amount of the internal standard.
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Add sodium chloride (e.g., 3 g) to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
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Immediately seal the vial with the screw cap.
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Headspace Solid-Phase Microextraction (HS-SPME):
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Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 40-60 °C) and allow it to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.
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Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.
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After extraction, retract the fiber into the needle.
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GC-MS Analysis:
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Immediately insert the SPME fiber into the hot injector of the GC-MS, which is operated in splitless mode to ensure the complete transfer of analytes onto the column.
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Desorb the analytes from the fiber at a high temperature (e.g., 250 °C) for a few minutes.
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Start the GC temperature program to separate the compounds. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
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The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of 3-mercaptohexyl acetate and the internal standard.
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Quantification:
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Create a calibration curve using standard solutions of 3-mercaptohexyl acetate of known concentrations, prepared in a model wine solution and subjected to the same HS-SPME-GC-MS procedure.
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Calculate the concentration of 3-mercaptohexyl acetate in the wine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
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Applications
The primary application of 3-mercaptohexyl acetate is in the flavor and fragrance industry .[4] Its intense tropical and fruity aroma makes it a valuable component in the creation of flavor profiles for a wide range of products, including:
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Beverages: Enhancing the fruity and tropical notes in wines, fruit juices, and other drinks.
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Food Products: Used in the formulation of fruit-flavored confectionery, dairy products, and desserts.
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Fragrances: Incorporated into perfumes and personal care products to impart exotic and fruity scents.
Safety and Handling
3-Mercaptohexyl acetate is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting.
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General Handling: Use in a well-ventilated area and avoid breathing vapors. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
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Hazards: May cause skin and eye irritation. It is also a combustible liquid.
Always refer to the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.
Conclusion
3-Mercaptohexyl acetate is a key aroma compound with a significant impact on the sensory qualities of various food and beverage products. Understanding its chemical properties, synthesis, and metabolic pathways is crucial for researchers and professionals in the fields of food science, oenology, and flavor chemistry. The analytical methods outlined in this guide provide a framework for its accurate quantification, enabling better control and optimization of its formation and contribution to the final product's aroma profile.
References
- 1. researchgate.net [researchgate.net]
- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. rsc.org [rsc.org]
- 6. Stereochemical course of the generation of 3-mercaptohexanal and 3-mercaptohexanol by beta-lyase-catalyzed cleavage of cysteine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
